molecular formula C6H11NO4 B1584735 Ethyl 2-((methoxycarbonyl)amino)acetate CAS No. 5602-94-8

Ethyl 2-((methoxycarbonyl)amino)acetate

Cat. No. B1584735
CAS RN: 5602-94-8
M. Wt: 161.16 g/mol
InChI Key: LNYUJLIYAHJNNO-UHFFFAOYSA-N
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Description

Ethyl 2-((methoxycarbonyl)amino)acetate is a chemical compound with the molecular formula C6H11NO4 . It is a versatile compound used in scientific research, including drug synthesis, organic chemistry, and pharmaceutical research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO4/c1-3-11-5(8)4-7-6(9)10-2/h3-4H2,1-2H3,(H,7,9) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 161.16 .

Scientific Research Applications

Synthesis and Chemical Reactions

Improvement in Synthesis Process Ethyl 2-((methoxycarbonyl)amino)acetate has been improved in synthesis through various chemical processes such as nitrosation, methylation, bromination, and cyclization, using ethyl acetoacetate as a raw material. This process has been optimized to simplify operations and reduce production costs, with a yield of 70.8% reported (Jing, 2003).

Catalysis in Organic Reactions The compound has been used in the List-Barbas-Mannich reaction, catalyzed by modularly designed organocatalysts, to produce γ-oxo-α-amino acid derivatives in high yields and excellent stereoselectivities. The reaction has shown to work well with aldehydes, especially in a solvent-free environment (Perera et al., 2013).

Analytical Chemistry

Metabolite Identification In the field of analytical toxicology, the compound has been involved in the identification of urinary metabolites in the study of the metabolism of psychoactive substances in rats (Kanamori et al., 2002).

Chemical Analysis Method Development It has also been utilized in the development of methods for the quantitative analysis of biological substances, demonstrating the compound's utility in enhancing analytical techniques (Tomokuni & Ogata, 1972).

Safety and Hazards

Ethyl 2-((methoxycarbonyl)amino)acetate is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Ethyl 2-((methoxycarbonyl)amino)acetate is a versatile compound that finds applications in various studies, including drug synthesis, organic chemistry, and pharmaceutical research . Its future directions would likely involve further exploration of these applications.

properties

IUPAC Name

ethyl 2-(methoxycarbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-3-11-5(8)4-7-6(9)10-2/h3-4H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYUJLIYAHJNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284207
Record name Ethyl N-(methoxycarbonyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5602-94-8
Record name 5602-94-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36233
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl N-(methoxycarbonyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of phosgene (70.4 g, 0.71 mole) in dry toluene (300 ml), a mixture of glycine ethyl ester hydrochloride (99.1 g, 0.71 mole) and triethylamine (158 g, 1.56 mole) was slowly added at 0° C. The reaction was exothermic. After 2 hrs. of stirring, anhydrous methanol was added to the reaction mixture and stirring was continued for another 0.5 hrs. The reaction mixture was partitioned between water and chloroform, then the pH of the solution was adjusted to 4 with concentrated HCl. The chloroform layer was dried and the solvent was evaporated to obtain the N-carbomethoxy glycine ethyl ester with the structure being confirmed by spectroscopy.
Quantity
70.4 g
Type
reactant
Reaction Step One
Quantity
99.1 g
Type
reactant
Reaction Step One
Quantity
158 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Alternatively, glycine ethyl ester hydrochloride (40.1 g, 0.28 mole) suspended in dry tetrahydrofuran (200 ml) and phosgene were bubbled through the reaction mixture for 0.5 hrs, as the reaction mixture was refluxed. At the end of 0.5 hrs., the reaction was cooled to room temperature and toluene was added followed by the distillation of THF. The reaction mixture containing toluene was further refluxed for 1 hr. The unreacted glycine ethyl ester hydrochloride was filtered and the filtrate containing glycine ethyl ester isocyanate (IR 2250 cm-1) was reacted with excess (2-3 mole) anhydrous methanol and, when the isocyanate peak disappeared, the solvent was removed to isolate N-carbomethoxyglycine ethyl ester.
Quantity
40.1 g
Type
reactant
Reaction Step One
Quantity
2.5 (± 0.5) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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